4-(2,6-Difluorophenyl)butan-2-amine hydrochloride
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Overview
Description
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzaldehyde with nitroethane to form 2,6-difluoro-β-nitrostyrene. This intermediate is then reduced to 4-(2,6-difluorophenyl)butan-2-amine, which is subsequently converted to its hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-(2,6-Difluorophenyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:
4-(2,6-Difluorophenyl)butan-2-amine: The non-hydrochloride form of the compound.
4-(2,6-Difluorophenyl)butan-2-ol: A related compound with a hydroxyl group instead of an amine.
2,6-Difluorobenzylamine: A simpler amine derivative of 2,6-difluorobenzene.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVOGNAMUJKUTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC=C1F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.